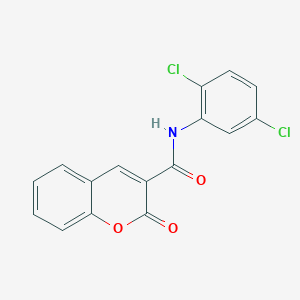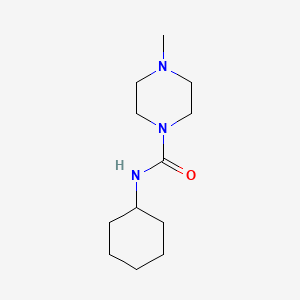![molecular formula C16H13BrN4OS B3884822 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B3884822.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a bromophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-bromobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Material Science: It may be used in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve multiple pathways:
Interaction with Enzymes: The compound may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the bromophenyl group, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. This makes it a versatile compound for medicinal chemistry and other research applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-12-6-2-1-5-11(12)9-18-21-15(22)10-23-16-19-13-7-3-4-8-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFJPKLBALTHE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3884747.png)
![4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine](/img/structure/B3884762.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(2,3,4-trimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3884773.png)
![N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3884777.png)

![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3884789.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3884797.png)
![3-(1H-pyrazol-1-yl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B3884800.png)
![6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID](/img/structure/B3884820.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3884826.png)
![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one](/img/structure/B3884831.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3884836.png)

